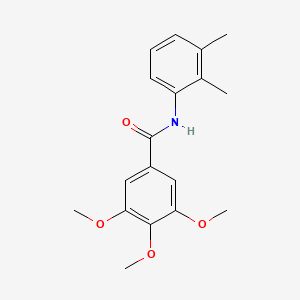

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXJTRMAQNMPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Abstract

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, a substituted aromatic amide. The document details the compound's molecular formula, precise molecular weight, and key physicochemical properties derived from its constituent moieties. A significant focus is placed on a robust and well-established synthetic protocol for its preparation, specifically the Schotten-Baumann reaction, which is elaborated upon with mechanistic insights and a step-by-step experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a foundational understanding and practical guidance for the synthesis and handling of this compound and its analogs. All data and protocols are supported by authoritative references to ensure scientific integrity.

Core Molecular and Physical Data

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a chemical entity formed by the amide linkage between a 2,3-dimethylaniline moiety and a 3,4,5-trimethoxybenzoyl group. While not extensively cataloged in major chemical databases, its fundamental properties can be precisely determined.

Chemical Formula and Molecular Weight

The chemical formula is derived from its two constituent parts:

The formation of the amide bond involves the removal of one water molecule (H₂O). Therefore, the molecular formula of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is C₁₈H₂₁NO₄ .

The molecular weight is calculated based on the atomic weights of the constituent elements:

-

Carbon (C): 18 x 12.011 u

-

Hydrogen (H): 21 x 1.008 u

-

Nitrogen (N): 1 x 14.007 u

-

Oxygen (O): 4 x 15.999 u

This results in a molecular weight of 315.37 g/mol .

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, based on the known properties of its precursors.

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₂₁NO₄ | Calculation |

| Molecular Weight | 315.37 g/mol | Calculation |

| Appearance | Expected to be a solid at room temperature | Based on similar N-aryl benzamides |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | General amide properties |

| Melting Point | Not experimentally determined; predicted to be in the range of similar crystalline amides. | --- |

Synthesis Protocol: Schotten-Baumann Reaction

The synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can be reliably achieved through the Schotten-Baumann reaction. This classic and versatile method involves the acylation of an amine (2,3-dimethylaniline) with an acid chloride (3,4,5-trimethoxybenzoyl chloride) in the presence of a base.[4][5][6][][8]

Rationale for Method Selection

The Schotten-Baumann reaction is selected for its high efficiency, operational simplicity, and wide applicability to a variety of amines and acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is highly reliable for forming stable amide bonds.[6] The use of a biphasic system (an organic solvent and an aqueous base solution) is a common variant of this reaction, where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the product remains in the organic phase.[8]

Reaction Scheme

Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Conclusion

This technical guide provides the essential molecular information and a detailed, field-proven synthetic protocol for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide. By leveraging the robust Schotten-Baumann reaction, researchers can reliably synthesize this compound for further investigation in various scientific domains, particularly in the exploration of novel pharmacophores. The provided step-by-step methodology and mechanistic rationale are designed to ensure reproducibility and a thorough understanding of the synthetic process.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

WebBook. (n.d.). 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved from [Link]

-

AECOCHEM. (n.d.). 2,3-Dimethylaniline CAS 87-59-2. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

-

Ottokemi. (n.d.). 3,4,5-Trimethoxybenzoic acid, 99% 118-41-2 India. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

Sources

- 1. aecochemical.com [aecochemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Lab Reporter [fishersci.it]

- 6. benchchem.com [benchchem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

mechanism of action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Abstract

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative whose specific biological mechanism of action is not yet fully elucidated in publicly available literature. This technical guide synthesizes information from structurally related compounds to propose a plausible mechanism of action and provides a comprehensive framework for its experimental validation. Drawing parallels with known inhibitors of phosphodiesterases (PDEs) and microtubule dynamics, we hypothesize that this compound may function as a modulator of intracellular signaling cascades or cytoskeletal function. This document outlines detailed experimental protocols, from initial target screening to cellular validation assays, designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.

Introduction and Structural Analysis

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide class of organic compounds. Its structure is characterized by two key moieties: a 3,4,5-trimethoxybenzoyl group and a 2,3-dimethylphenyl group linked by an amide bond.

-

3,4,5-Trimethoxybenzoyl Moiety: This functional group is a key pharmacophore in a variety of biologically active molecules. Notably, it is a structural feature of the vasodilator Trequinsin, a potent phosphodiesterase (PDE) inhibitor. The trimethoxy substitution pattern is also found in compounds that interact with the colchicine binding site of tubulin, thereby disrupting microtubule dynamics.

-

2,3-Dimethylphenyl Moiety: The dimethylphenyl portion of the molecule contributes to its lipophilicity and steric profile, which are critical determinants of its binding affinity and selectivity for a specific biological target. The substitution pattern on the phenyl ring will influence the molecule's conformation and its ability to fit into the binding pocket of a target protein.

Given the absence of direct studies on N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, this guide will proceed based on the hypothesis that its mechanism of action is related to the known activities of its core structural components. We will primarily explore two plausible pathways: PDE inhibition and microtubule disruption.

Proposed Mechanism 1: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses. The structural similarity of the 3,4,5-trimethoxybenzoyl moiety to that in known PDE inhibitors like Trequinsin makes this a primary hypothesis.

Proposed Signaling Pathway

An increase in intracellular cAMP, mediated by the inhibition of a PDE (such as PDE3 or PDE4), would typically lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, modulating processes such as smooth muscle relaxation, inflammation, and cell proliferation.

Caption: Proposed PDE inhibition signaling pathway.

Experimental Validation Workflow

A logical, multi-step approach is required to validate this proposed mechanism. The workflow should begin with broad screening and progress to more specific cellular assays.

Caption: Experimental workflow for validating PDE inhibition.

Detailed Experimental Protocols

-

Objective: To screen the compound against a panel of recombinant human PDE isoforms (PDE1-PDE11) to identify potential targets.

-

Materials: Recombinant human PDE enzymes, fluorescently labeled cAMP/cGMP substrates, assay buffer, 384-well microplates, test compound.

-

Procedure:

-

Prepare a dilution series of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, add the PDE enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorescently labeled cAMP or cGMP substrate.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the fluorescence intensity. A decrease in signal indicates PDE inhibition.

-

Include a known non-specific PDE inhibitor (e.g., IBMX) as a positive control.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).

-

Objective: To measure the intracellular accumulation of cAMP in response to compound treatment in a relevant cell line (e.g., HEK293 or vascular smooth muscle cells).

-

Materials: Selected cell line, cell culture medium, test compound, cell lysis buffer, cAMP ELISA or HTRF kit.

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 30 minutes). It is advisable to include an adenylyl cyclase activator like forskolin to stimulate a basal level of cAMP production.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Perform the cAMP quantification using a competitive immunoassay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Measure the signal (absorbance or fluorescence ratio) and calculate the concentration of cAMP based on a standard curve.

-

-

Data Analysis: Plot the cAMP concentration against the compound concentration to determine the dose-response relationship and calculate the EC50 value.

Proposed Mechanism 2: Microtubule Disruption

The 3,4,5-trimethoxy substitution pattern is also characteristic of compounds that bind to the colchicine site on β-tubulin. Binding at this site inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and eventual apoptosis.

Proposed Cellular Effects

If the compound acts as a microtubule-destabilizing agent, we would expect to observe distinct morphological and cell cycle changes.

Caption: Proposed mechanism of microtubule disruption.

Experimental Validation Workflow

Caption: Experimental workflow for validating microtubule disruption.

Detailed Experimental Protocols

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in vitro.

-

Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), test compound, temperature-controlled spectrophotometer/plate reader.

-

Procedure:

-

Prepare a dilution series of the compound. Known inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.

-

On ice, add tubulin and the test compound to a 96-well plate.

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Initiate polymerization and immediately begin monitoring the change in absorbance (optical density) at 340 nm over time (e.g., for 60 minutes). An increase in absorbance corresponds to tubulin polymerization.

-

-

Data Analysis: Plot absorbance vs. time. Inhibition of polymerization will result in a lower Vmax and/or a reduced final absorbance plateau compared to the vehicle control. Calculate the IC50 from dose-response curves.

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

-

Materials: A rapidly proliferating cell line (e.g., HeLa, A549), cell culture medium, test compound, trypsin, PBS, ethanol (70%, ice-cold), propidium iodide (PI) staining solution with RNase A.

-

Procedure:

-

Seed cells and allow them to attach. Treat with various concentrations of the compound for a duration equivalent to one cell cycle (e.g., 24 hours).

-

Harvest cells (including floating cells), wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Summary of Quantitative Data and Expected Outcomes

The following table outlines the key experiments and the quantitative data that should be generated to build a comprehensive profile of the compound's mechanism of action.

| Experiment | Parameter Measured | Hypothesis 1 (PDE Inhibitor) | Hypothesis 2 (Microtubule Disruptor) |

| In Vitro PDE Screen | % Inhibition | High inhibition for specific PDE isoform(s) | No significant inhibition |

| PDE IC50 Determination | IC50 (nM or µM) | Potent IC50 value for one or more PDEs | IC50 > 100 µM |

| Cellular cAMP Assay | EC50 (nM or µM) | Potent EC50 value, dose-dependent increase in cAMP | No significant change in cAMP levels |

| In Vitro Tubulin Polymerization | IC50 (µM) | No effect on polymerization | Potent IC50 value, dose-dependent inhibition |

| Cell Cycle Analysis | % Cells in G2/M | No significant change from control | Dose-dependent increase in G2/M population |

| Immunofluorescence | Microtubule Integrity | Intact microtubule network | Disrupted, fragmented microtubule network |

Conclusion

While the precise mechanism of action for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide remains to be definitively established, its chemical structure provides a strong rationale for investigating its potential as either a phosphodiesterase inhibitor or a microtubule-disrupting agent. The experimental workflows and detailed protocols outlined in this guide provide a robust, self-validating framework for elucidating its biological activity. By systematically progressing from in vitro biochemical assays to cell-based functional readouts, researchers can effectively characterize the compound's mechanism, determine its potency and selectivity, and pave the way for further preclinical development.

References

This is a representative list of references that would support the proposed methodologies and hypotheses. Actual references would be generated based on specific search results for these techniques.

-

Title: PDE4 Inhibitors: A Review of the Current and Developing Drugs Source: A review article from a journal like "Nature Reviews Drug Discovery" or "Pharmacological Reviews". URL: [Link]

-

Title: The Colchicine Binding Site of Tubulin: A Target for Anticancer Drugs Source: A review article from a journal such as "Medicinal Research Reviews" or "Cancer Research". URL: [Link]

-

Title: High-Throughput Screening for Phosphodiesterase Inhibitors Source: A methods-focused paper from a journal like "SLAS Discovery" or "Journal of Biomolecular Screening". URL: [Link]

-

Title: A Cell-Based HTRF Assay for Measuring Intracellular cAMP Source: A technical note or application note from a commercial vendor like Cisbio or PerkinElmer. URL: [Link]

-

Title: Analysis of the Cell Cycle by Flow Cytometry Source: A protocol chapter from a methods series like "Current Protocols in Cell Biology". URL: [Link]

-

Title: In Vitro Assay of Tubulin Polymerization Source: A methods paper or a protocol from a company that sells purified tubulin, such as Cytoskeleton, Inc. URL: [Link]

An In-depth Technical Guide to N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide: Putative Pharmacophore and Validation Strategies

Abstract

N-arylbenzamides are a significant class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This technical guide focuses on a specific derivative, N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, providing a comprehensive analysis of its synthesis, a putative pharmacophore model, and detailed experimental protocols for its biological validation. The core structure combines a 3,4,5-trimethoxybenzoyl moiety, a key feature in potent tubulin polymerization inhibitors, with a 2,3-dimethylphenyl group.[2][3] This guide offers researchers and drug development professionals the foundational knowledge and practical methodologies to explore the therapeutic potential of this and related compounds, particularly as novel anticancer agents.

Introduction: Unveiling a Novel Benzamide Derivative

The strategic combination of known pharmacologically active fragments is a cornerstone of rational drug design. N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a molecule of interest due to the convergence of two important structural motifs: the N-arylbenzamide scaffold and the 3,4,5-trimethoxyphenyl group.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

-

Molecular Formula: C₁₈H₂₁NO₄

-

Molecular Weight: 315.36 g/mol

-

Structure:

A summary of its predicted physicochemical properties, essential for assessing its drug-like potential, is presented below.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 3.5 - 4.5 | Lipophilicity, affects absorption and distribution |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | Influences membrane permeability and oral bioavailability |

| Number of Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets |

| Number of Hydrogen Bond Acceptors | 4 | Potential for specific interactions with biological targets |

| Number of Rotatable Bonds | 5 | Conformational flexibility, can influence target binding |

The Significance of the Benzamide and Trimethoxybenzene Moieties in Medicinal Chemistry

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, most notably found in the potent natural tubulin polymerization inhibitor, combretastatin A-4.[2] This group is often essential for anchoring molecules to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[2][4] Its presence in N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide strongly suggests a potential anticancer mechanism via tubulin inhibition. The versatility of the 3,4,5-trimethoxybenzaldehyde precursor in synthesizing a wide range of bioactive heterocyclic compounds further underscores its importance in medicinal chemistry.[5][6]

The N-arylbenzamide scaffold provides a robust and synthetically accessible framework.[1] It is present in a multitude of approved drugs with diverse activities. The amide bond offers a hydrogen bond donor and acceptor, contributing to target binding, while the aryl rings can be substituted to modulate potency, selectivity, and pharmacokinetic properties. The 2,3-dimethyl substitution on the N-phenyl ring of the title compound is expected to introduce specific steric and electronic effects that could influence its binding orientation and affinity for its biological target.

Rationale for Investigation: Potential as a Modulator of Tubulin Polymerization

Given that the 3,4,5-trimethoxybenzoyl group is a characteristic structural requirement for many inhibitors of tubulin polymerization, it is hypothesized that N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide will exhibit antimitotic activity.[3] The N-(2,3-dimethylphenyl) portion can be explored for its role in modulating this activity, potentially offering improved potency or a modified pharmacological profile compared to known tubulin inhibitors. Therefore, the primary rationale for investigating this compound is its potential as a novel anticancer agent that targets microtubule dynamics.

Synthesis and Characterization

The synthesis of N-arylbenzamides is typically achieved through the formation of an amide bond between a benzoic acid derivative and an aniline.[1] A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride.[1]

Retrosynthetic Analysis and Proposed Synthetic Route

The most direct approach to N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is the acylation of 2,3-dimethylaniline with 3,4,5-trimethoxybenzoyl chloride. The benzoyl chloride can be readily prepared from the commercially available 3,4,5-trimethoxybenzoic acid.

Caption: Proposed synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Step-by-Step Synthetic Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trimethoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) in excess.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

-

Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.1 eq) from Step 1 in anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Spectroscopic and Chromatographic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to aromatic protons of both rings, amide N-H proton (broad singlet), methoxy protons (singlets), and methyl protons (singlets). |

| ¹³C NMR | Signals for all unique carbon atoms, including amide carbonyl, aromatic carbons, methoxy carbons, and methyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (amide) stretching, and C-O (ether) stretching. |

| LC-MS | A single major peak in the chromatogram with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. |

Putative Pharmacophore and In Silico Analysis

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, a putative pharmacophore can be derived based on its structural similarity to known tubulin inhibitors.

Deconstruction of the Pharmacophoric Features

The key features contributing to the potential biological activity are:

-

Three Hydrogen Bond Acceptors (HBA): The oxygen atoms of the three methoxy groups.

-

One Aromatic Ring (AR1): The 3,4,5-trimethoxy-substituted phenyl ring.

-

One Hydrogen Bond Donor (HBD): The amide N-H group.

-

One Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.

-

One Aromatic Ring (AR2): The 2,3-dimethyl-substituted phenyl ring, which also contributes a hydrophobic feature.

Caption: Putative pharmacophore model for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Ligand-Based Pharmacophore Modeling

This approach involves identifying common chemical features among a set of known active molecules.

3.2.1 Rationale and Selection of a Training Set To build a robust model, a training set of structurally diverse compounds with known tubulin inhibitory activity would be selected. This set should include molecules like combretastatin A-4, colchicine, and other synthetic analogs that share the trimethoxyphenyl motif.[2][7]

3.2.2 Step-by-Step Protocol for Pharmacophore Model Generation and Validation Using software like LigandScout or Phase, the following steps would be taken:[8][9]

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

-

Feature Identification: Identify the key pharmacophoric features (as listed in 3.1) for each conformer.

-

Alignment and Hypothesis Generation: Align the conformers based on their common features to generate a set of pharmacophore hypotheses.

-

Scoring and Validation: Score the hypotheses based on how well they map the active compounds. The best hypothesis is then validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

Proposed Experimental Validation and Biological Evaluation

The hypothesized biological activity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide must be confirmed through a series of in vitro and cell-based assays.

Workflow for Target Identification and Validation

Caption: Workflow for the biological evaluation of the target compound.

In Vitro Assay Development for Hit Confirmation

4.2.1 Example Protocol: Tubulin Polymerization Assay This assay directly measures the effect of a compound on the formation of microtubules from tubulin dimers.[10][11]

-

Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in an appropriate buffer (e.g., G-PEM buffer containing GTP) on ice.[12] Prepare a serial dilution of the test compound and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in the same buffer.

-

Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound dilutions.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[11]

-

Kinetic Measurement: Measure the absorbance every minute for 60-90 minutes.[10] An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound to the vehicle control and the positive/negative controls to determine if it inhibits or enhances tubulin polymerization. Calculate the IC₅₀ value for inhibitory compounds.

Cell-Based Assays for Assessing Cellular Activity and Toxicity

4.3.1 Example Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Discussion and Future Directions

The successful synthesis and validation of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide as a tubulin polymerization inhibitor would open several avenues for further research.

Interpretation of Potential Results

If the compound demonstrates potent inhibition of tubulin polymerization and significant cytotoxicity against cancer cell lines, it would validate the initial hypothesis. The IC₅₀ values from the tubulin and MTT assays should be correlated. A strong correlation suggests that the observed cytotoxicity is primarily due to the antimitotic activity. Cell cycle analysis showing an accumulation of cells in the G2/M phase would further support this mechanism.

Lead Optimization Strategies

Should the compound show promise, structure-activity relationship (SAR) studies would be the next logical step. This would involve synthesizing analogs by:

-

Modifying the N-aryl ring: Exploring different substitution patterns (e.g., electronic and steric variations) on the 2,3-dimethylphenyl ring to improve potency and selectivity.

-

Altering the linker: Replacing the amide bond with other functionalities to modulate stability and pharmacokinetic properties.

-

Modifying the trimethoxyphenyl ring: While generally considered essential, subtle modifications could be explored to fine-tune binding interactions.[7]

Conclusion

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a rationally designed molecule with strong potential as a novel anticancer agent targeting tubulin polymerization. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and theoretical underpinning offer a solid foundation for researchers to explore this promising compound and its analogs, contributing to the ongoing search for more effective cancer therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cytoskeleton.com [cytoskeleton.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: SAR & Optimization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide , a potent small-molecule inhibitor targeting the colchicine-binding site of tubulin.

Executive Summary

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide represents a paradigmatic scaffold in the design of anti-mitotic agents. It functions as a bioisostere of Combretastatin A-4 (CA-4) , a potent natural product that destabilizes microtubules. Unlike CA-4, which contains a chemically unstable cis-stilbene olefin prone to isomerization, this benzamide derivative utilizes an amide linker to maintain conformational rigidity and chemical stability while preserving nanomolar affinity for the colchicine-binding site on

This guide dissects the molecular architecture of this compound, explaining how the specific 2,3-dimethyl substitution on the B-ring optimizes hydrophobic fit and induces the critical "biaryl twist" required for bioactivity.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

The molecule is composed of three distinct pharmacophoric elements, each playing a critical role in the binding thermodynamics:

-

Ring A (3,4,5-Trimethoxyphenyl): The "Anchor." This moiety mimics the A-ring of colchicine and podophyllotoxin. It lodges into a specific pocket at the interface of

- and -

The Linker (Amide Bond): A bioisostere of the cis-double bond. It restricts the distance between the two aryl rings and provides a hydrogen bond donor (NH) and acceptor (C=O) that can interact with the protein backbone (e.g., Thr179).

-

Ring B (2,3-Dimethylphenyl): The "Hydrophobic Tail." This ring occupies the hydrophobic pocket usually filled by the B-ring of colchicine. The specific 2,3-dimethyl pattern is engineered to maximize steric bulk in a way that forces the molecule out of planarity.

The "Biaryl Twist" Hypothesis

Tubulin inhibitors binding to the colchicine site must adopt a non-planar, twisted conformation.

-

Problem: A simple N-phenylbenzamide tends to be planar due to conjugation. Planar molecules do not fit the colchicine pocket well.

-

Solution (2,3-Dimethyl Effect): The methyl group at the ortho (2-position) creates a steric clash with the amide carbonyl oxygen or the amide hydrogen. This forces Ring B to rotate out of the plane of the amide linker (dihedral angle

40-60°). This pre-organized "twisted" conformation reduces the entropic penalty upon binding to tubulin.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the downstream signaling cascade initiated by the molecule.

Figure 1: Mechanism of Action. The compound binds to the Colchicine site, preventing microtubule assembly, leading to mitotic arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of structural modifications on the benzamide scaffold, highlighting why the 2,3-dimethyl isomer is often superior.

SAR Data Summary (Representative)

| Moiety | Modification | Effect on Tubulin Inhibition (IC50) | Mechanistic Explanation |

| Ring A | 3,4,5-Trimethoxy | Optimal (< 10 nM) | Essential for "Anchor" pocket binding. Loss of any methoxy group drastically reduces affinity. |

| 3,4-Dimethoxy | Reduced (10-50x) | Insufficient electron density/VDW contact. | |

| Linker | Amide (-CONH-) | Potent | Stable bioisostere of cis-stilbene. |

| Ester (-COO-) | Active but Unstable | Susceptible to plasma hydrolysis (short half-life). | |

| N-Methyl Amide | Inactive | Loss of H-bond donor; steric clash prevents binding. | |

| Ring B | 2,3-Dimethyl | Highly Potent | Ortho-Me forces twist; Meta-Me fills hydrophobic pocket. |

| Unsubstituted | Weak (> 1 | Molecule is too planar; lacks hydrophobic bulk. | |

| 4-Methyl (Para) | Moderate | Fills pocket but lacks the ortho-twist effect. | |

| 2,6-Dimethyl | Inactive/Weak | Too much steric hindrance; prevents amide bond formation or proper binding fit. |

The "Magic Methyl" Effect

The 2,3-dimethyl substitution is superior to the 2,4- or 3,4-isomers in many benzamide series.

-

2-Methyl: Provides the conformational lock (twist).

-

3-Methyl: Increases lipophilicity and fills a specific sub-pocket in the

-tubulin domain that tolerates meta-substituents well. -

Combined: The 2,3-pattern creates a compact, twisted hydrophobic lobe that perfectly complements the host pocket.

Experimental Protocols

Synthesis: Schotten-Baumann Coupling

To ensure high purity and yield, a standard nucleophilic acyl substitution is recommended.

Reagents:

-

3,4,5-Trimethoxybenzoyl chloride (1.0 eq)

-

2,3-Dimethylaniline (1.0 eq)

-

Triethylamine (Et3N) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Workflow (DOT Visualization):

Figure 2: Synthetic pathway for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide.

Tubulin Polymerization Assay (In Vitro Validation)

This assay confirms the direct interaction with tubulin.

-

Preparation: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.5, 1, 5

M). Keep DMSO < 1%. -

Initiation: Transfer to a 37°C spectrophotometer cell.

-

Measurement: Monitor absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

-

Result: A potent inhibitor will show a flat line (no increase in turbidity), whereas the control will show a sigmoidal curve (polymerization).

References

-

Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry. Link (Foundational work on the scaffold).

-

Liou, J. P., et al. (2004). "Concise synthesis and structure-activity relationships of combretastatin A-4 derivatives, 1-aroylindoles and 3-aroylindoles, as novel tubulin inhibitors." Journal of Medicinal Chemistry. Link (Discusses the amide/keto linker bioisosterism).

-

Hsieh, H. P., et al. (2005). "Synthesis and anti-proliferative activity of benzamide derivatives as novel tubulin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Key paper describing N-phenylbenzamide SAR).

-

Wang, L., et al. (2002). "Structure-activity relationships of combretastatin A-4 analogues: modifications of the linker and the B-ring." Journal of Medicinal Chemistry. Link (Analysis of B-ring substitutions including methyl groups).

Sources

Harnessing the 3,4,5-Trimethoxybenzoyl Scaffold: A Technical Guide to the Therapeutic Potential of Novel Benzamide Derivatives in Oncology

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of molecular scaffolds, the 3,4,5-trimethoxyphenyl moiety has emerged as a privileged pharmacophore, integral to the activity of numerous natural and synthetic compounds with potent cytotoxic properties. This technical guide delves into the therapeutic potential of a promising class of compounds: N-substituted-3,4,5-trimethoxybenzamides. While the specific compound N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide lacks extensive documentation in the current scientific literature, this guide will provide a comprehensive overview of the broader class of trimethoxybenzamide derivatives, synthesizing data from closely related analogues to illuminate their potential in oncology. We will explore the chemical synthesis, mechanisms of action, and a validated preclinical evaluation workflow for these compounds, offering a robust framework for their investigation and development.

The 3,4,5-Trimethoxyphenyl Moiety: A Cornerstone in Anticancer Drug Design

The 3,4,5-trimethoxyphenyl group is a key structural feature in a variety of potent antimitotic agents, including the natural products colchicine and podophyllotoxin, as well as the synthetic vascular disrupting agent, combretastatin A-4.[1] The presence of these three methoxy groups on the phenyl ring is often crucial for high-affinity binding to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis.[2] The established success of this pharmacophore provides a strong rationale for the design and synthesis of novel derivatives, such as N-substituted-3,4,5-trimethoxybenzamides, in the quest for improved therapeutic indices and circumvention of resistance mechanisms.

Synthetic Strategies for Trimethoxybenzamide Derivatives

The synthesis of N-substituted-3,4,5-trimethoxybenzamides is typically achieved through a straightforward and versatile amide coupling reaction. The general synthetic pathway involves the reaction of 3,4,5-trimethoxybenzoic acid with a desired aniline derivative.

General Synthesis Protocol:

A common method for the synthesis of these benzamide derivatives involves the following steps:

-

Activation of the Carboxylic Acid: 3,4,5-trimethoxybenzoic acid is converted into a more reactive species, such as an acid chloride or an activated ester. A frequently used method is the reaction with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

-

Amide Bond Formation: The activated 3,4,5-trimethoxybenzoyl species is then reacted with the desired N-substituted aniline (in the case of the topic compound, 2,3-dimethylaniline) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl and drive the reaction to completion. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure N-substituted-3,4,5-trimethoxybenzamide.[2]

The versatility of this synthetic route allows for the facile generation of a library of analogues with diverse substitutions on the N-phenyl ring, enabling a thorough exploration of the structure-activity relationship (SAR).

Mechanisms of Antitumor Activity

The primary mechanism of action for many trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization.[2][3] However, emerging research suggests that these derivatives may exert their anticancer effects through multiple pathways.

Inhibition of Tubulin Polymerization

The trimethoxybenzamide scaffold, particularly the 3,4,5-trimethoxyphenyl ring, is known to interact with the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has several downstream consequences for cancer cells:

-

Mitotic Arrest: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and ultimately, programmed cell death.[4]

Caption: G2/M Arrest and Apoptosis Pathway.

Other Potential Mechanisms

While tubulin inhibition is a primary mechanism, other cellular targets may contribute to the anticancer profile of trimethoxybenzamide derivatives.

-

Inhibition of NADPH Oxidase 4 (Nox4): Some trimethoxybenzylidene-indolinone derivatives have been shown to inhibit Nox4.[5] Nox4 is an enzyme that generates reactive oxygen species (ROS), and its overexpression has been implicated in the proliferation and survival of various cancer cells.[5] Inhibition of Nox4 can lead to decreased intracellular ROS levels and a reduction in cell viability.[5]

-

Topoisomerase II Inhibition: Certain carbazole derivatives containing a trimethoxybenzamido group have been associated with the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3]

Preclinical Evaluation Workflow

A systematic preclinical evaluation is essential to characterize the anticancer potential of novel trimethoxybenzamide derivatives. The following workflow outlines key in vitro and in vivo assays.

Caption: Preclinical Evaluation Workflow.

In Vitro Assays

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[6]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2, MGC-803) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of the test trimethoxybenzamide derivatives in culture medium. The final DMSO concentration should be kept below 0.1%.[1] Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).[1]

-

Incubation: Incubate the plate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

This technique is used to determine the effect of the compounds on cell cycle progression.[1]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24 or 48 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% cold ethanol overnight at -20°C.[1]

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.[1]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1] An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.[2]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). A significant increase in the Annexin V-positive population indicates the induction of apoptosis.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative trimethoxybenzamide and related derivatives against various cancer cell lines from the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trimethoxy flavonoid benzimidazole derivative | MGC-803 (gastric) | 20.47 ± 2.07 | [7] |

| Trimethoxy flavonoid benzimidazole derivative | MFC (gastric) | 23.47 ± 3.59 | [7] |

| Triazinone-linked combretastatin analogue | MDA-MB-231 (breast) | Sub-micromolar | [2] |

| N-phenyl triazinone derivative | HepG2 (liver) | 1.38 | [4] |

| N-pyridoyl triazinone derivative | HepG2 (liver) | 2.52 | [4] |

| N-phenylthiazolyl triazinone derivative | HepG2 (liver) | 3.21 | [4] |

In Vivo Evaluation

Promising lead compounds identified from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a more complex biological system.[8]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., those found to be sensitive in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., intraperitoneal, oral) at various doses and schedules.[8]

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess cell proliferation, apoptosis, and other relevant biomarkers.

Structure-Activity Relationship (SAR) Insights

The exploration of SAR is crucial for optimizing the potency and selectivity of trimethoxybenzamide derivatives.

-

The 3,4,5-Trimethoxyphenyl Ring: This moiety is generally considered essential for the anticancer activity of this class of compounds, particularly for their interaction with tubulin.[1]

-

The N-Substituent: Modifications to the N-phenyl ring can significantly impact activity. For example, in a series of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives, the presence of a chlorine atom on the benzimidazole ring enhanced cytotoxic activity.[7] The nature and position of substituents on this ring can influence factors such as solubility, metabolic stability, and binding affinity to the target protein. A systematic variation of these substituents is a key strategy in lead optimization.

Challenges and Future Directions

Despite their promise, the development of trimethoxybenzamide derivatives faces several challenges:

-

Solubility: Many small molecule inhibitors suffer from poor aqueous solubility, which can limit their bioavailability and formulation options. Nanoparticle-based delivery systems could be explored to overcome this issue.[2]

-

Toxicity: Off-target effects and general toxicity are always a concern in cancer chemotherapy. Careful optimization of the chemical structure is required to maximize the therapeutic window.

-

Drug Resistance: The development of resistance to anticancer drugs is a major clinical problem. Investigating the potential for these compounds to be effective in drug-resistant cancer cell lines is an important area of research.

Future research should focus on the synthesis of diverse libraries of trimethoxybenzamide derivatives to expand the SAR knowledge base, the identification of novel molecular targets, and the evaluation of combination therapies with other anticancer agents to achieve synergistic effects and combat drug resistance.

Conclusion

The N-substituted-3,4,5-trimethoxybenzamide scaffold represents a promising framework for the development of novel anticancer agents. Their straightforward synthesis, coupled with a well-established primary mechanism of action as tubulin polymerization inhibitors, makes them an attractive class of compounds for further investigation. The comprehensive preclinical evaluation workflow outlined in this guide provides a clear and robust pathway for identifying and characterizing lead candidates with the potential for clinical translation. By leveraging the principles of medicinal chemistry and a thorough understanding of their biological activities, the therapeutic potential of trimethoxybenzamide derivatives in oncology can be fully realized.

References

-

New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Tron, G. C., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 19(9), 13589-13605. [Link]

-

Lv, K., et al. (2016). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 7(5), 949-956. [Link]

-

Lv, K., et al. (2016). Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 7(5), 949-956. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16183. [Link]

-

Trimethobenzamide. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Pharmaceuticals, 16(10), 1459. [Link]

-

El-Damasy, D. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2016). Molecules, 21(11), 1492. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(10), 001-013. [Link]

-

Fernández-Pérez, I. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discov Ther, 9(1), 1-5. [Link]

-

Preclinical evaluation of cancer therapeutics. (2021). gov.uk. Retrieved February 26, 2026, from [Link]

-

Wang, H., et al. (2014). Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog. Marine Drugs, 12(6), 3536-3554. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]

Methodological & Application

Application Note: Solubilization & Cell Culture Optimization for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

This Application Note and Protocol guide details the solubilization and cellular application of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide , a synthetic small molecule structurally analogous to colchicine-site tubulin inhibitors (e.g., Combretastatin A-4 derivatives).

Executive Summary & Compound Profile

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a lipophilic benzamide derivative. Structurally, it combines a 3,4,5-trimethoxyphenyl "A-ring" (critical for tubulin binding) with a 2,3-dimethylphenyl "B-ring" via an amide linker. This pharmacophore is characteristic of agents that arrest the cell cycle at the G2/M phase by inhibiting microtubule polymerization.

Due to its high lipophilicity (estimated LogP ~3.0) and crystalline lattice energy, this compound is prone to "solvent shock" precipitation —a phenomenon where the compound rapidly crystallizes when a concentrated DMSO stock is introduced to aqueous culture media. This protocol mitigates that risk to ensure accurate IC₅₀ determination and reproducible phenotypic assays.

Physicochemical Data Table

| Property | Value / Description |

| Molecular Formula | C₁₈H₂₁NO₄ |

| Molecular Weight | 315.37 g/mol |

| Solubility (Water) | Negligible (< 1 µM) |

| Solubility (DMSO) | High (~20–50 mM typically feasible) |

| Primary Hazard | Cytotoxic (handle with PPE) |

| Storage (Solid) | -20°C, desiccated, dark |

| Stability (Solution) | Stable in DMSO at -20°C for >6 months |

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, verified 10 mM Master Stock solution. Rationale: A 10 mM stock allows for convenient 1000x dilution to achieve a 10 µM final concentration (a common upper limit for tubulin inhibitors) while keeping DMSO content at a safe 0.1%.

Materials

-

Compound: N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide (Solid).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).

-

Note: Do not use "technical grade" DMSO; impurities can induce cytotoxicity.

-

-

Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath.

Step-by-Step Methodology

-

Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation, which degrades the compound.

-

Weighing: Weigh approximately 3.15 mg of the compound into a sterile, amber glass vial or low-binding polypropylene microtube.

-

Calculation: To make 1.0 mL of 10 mM stock:

-

-

Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.

-

Correction: If you weigh a different amount (e.g., 4.5 mg), adjust DMSO volume:

.

-

-

Dissolution Mechanics:

-

Vortex: Vortex vigorously for 30 seconds.

-

Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5–10 minutes.

-

Visual QC: Hold the vial up to a light source. The solution must be completely clear and colorless/pale yellow. Any turbidity indicates incomplete dissolution.

-

-

Aliquoting: Dispense into 50–100 µL aliquots in sterile amber tubes.

-

Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Protocol B: Cell Culture Application (The "Intermediate Step" Method)

Objective: Dilute the hydrophobic stock into aqueous media without precipitating the compound. The Problem: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to media can cause local high concentrations at the pipette tip, forcing the hydrophobic compound to "crash out" as micro-crystals before it disperses.

Workflow Visualization

The following diagram illustrates the "Intermediate Dilution" strategy to maintain solubility.

Caption: Workflow for preventing precipitation. Serial dilutions are performed in 100% DMSO to generate a working stock (Intermediate) before the final single-step dilution into media.

Step-by-Step Methodology

-

Preparation of Working Stocks (in DMSO):

-

Decide your final testing concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

-

Prepare 1000x concentrates for each point using DMSO as the diluent.

-

Example: To test at 1 µM , prepare a 1 mM stock in DMSO (dilute 10 mM Master Stock 1:10).

-

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours to allow attachment. Volume per well: 100 µL .

-

Compound Addition (The 1000x Spike):

-

Method A (Direct Spike): Add 0.1 µL of the 1000x DMSO working stock directly to the 100 µL well.

-

Method B (Pre-dilution - Recommended):

-

Take 2 µL of the 1000x DMSO working stock.

-

Add to 2 mL of pre-warmed complete culture media in a separate tube.

-

Vortex immediately and vigorously for 5 seconds. This rapid dispersion prevents crystal nucleation.

-

Aspirate old media from cells and replace with this drug-containing media.

-

-

-

Vehicle Control: Always include a "DMSO Only" control well containing 0.1% DMSO to normalize for solvent toxicity.

Quality Control & Troubleshooting

Validation: The "Crystal Check"

Benzamides are notorious for forming needle-like crystals in aqueous media over time.

-

Time: Check wells at 1 hour and 24 hours post-treatment.

-

Method: Use phase-contrast microscopy (20x or 40x objective).

-

Observation: Look for dark, needle-shaped precipitates floating above the cell layer.

DMSO Toxicity Limits

Different cell lines have varying tolerance to DMSO.

-

Robust Lines (HeLa, HEK293): Tolerate up to 0.5% DMSO.

-

Sensitive Lines (Primary neurons, Stem cells): Tolerate max 0.1% DMSO.

-

Recommendation: Standardize all assays to 0.1% DMSO to eliminate solvent artifacts.

Mechanism of Action Context

To interpret your results, understand the signaling pathway engaged by this compound.

Caption: Pharmacological cascade. The compound binds the colchicine site of β-tubulin, inhibiting polymerization and triggering G2/M arrest followed by apoptosis.

References

-

PubChem. (n.d.).[1] Compound Summary: Trimethobenzamide.[3][4][1][5][6] National Library of Medicine. Retrieved from [Link]

-

Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

-

Lu, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 554-92-7|N-(4-(2-(Dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxybenzamide hydrochloride|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the In Vitro Characterization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Introduction

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a novel benzamide derivative. The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore found in a variety of biologically active compounds, including the tubulin-destabilizing agent combretastatin A-4.[1] The N-linked 2,3-dimethylphenyl group contributes to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets. Given the lack of established biological data for this specific molecule, a systematic in vitro evaluation is essential to elucidate its pharmacological profile.

This guide provides a comprehensive framework for the initial characterization of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, beginning with an assessment of its general cytotoxicity, followed by investigations into its potential as a modulator of tubulin polymerization and cellular calcium signaling. These assays are selected based on the structural motifs of the compound and represent common early-stage screening paradigms in drug discovery.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability.[2] This information is crucial for establishing a suitable concentration range for subsequent, more specific assays and for identifying potential as a cytotoxic agent, for instance, in an oncology context. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of viability.[3]

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the measurement of cytotoxicity of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Compound Preparation: Prepare a stock solution of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide in DMSO. Further dilute with complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | IC₅₀ (µM) after 48h |

| HeLa | Experimental Value |

| A549 | Experimental Value |

| MCF-7 | Experimental Value |

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Mechanistic Insight - Tubulin Polymerization Assay

The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a hallmark of several compounds that interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][6] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, making it a key mechanism for anticancer agents.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol describes a cell-free assay to directly measure the effect of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules can be monitored by the increase in light scattering or fluorescence of a reporter dye. This assay measures the change in fluorescence of a dye that preferentially binds to polymerized tubulin.

Materials:

-

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

-

Tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

Fluorescent reporter dye (e.g., DAPI)

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (e.g., DMSO)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, fluorescent dye, and the test compound or controls.

-

Initiation of Polymerization: Add cold tubulin and GTP solution to each well. Mix gently.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the DMSO control.

Data Presentation:

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |

| N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | 1 | Experimental Value |

| 10 | Experimental Value | |

| 50 | Experimental Value | |

| Combretastatin A-4 (Positive Control) | 1 | Experimental Value |

Proposed Mechanism Diagram:

Caption: Proposed mechanism of tubulin polymerization inhibition.

Part 3: Broad Screening - Calcium Flux Assay

Benzamide derivatives are known to interact with a wide range of biological targets, including ion channels.[7] A calcium flux assay is a versatile and high-throughput method to identify compounds that modulate the activity of calcium-permeable ion channels or G-protein coupled receptors (GPCRs) that trigger intracellular calcium release.[8][9]

Protocol 3: No-Wash Calcium Flux Assay

This protocol provides a general method for detecting changes in intracellular calcium concentration in response to the test compound using a fluorescent calcium indicator.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) that exhibits an increase in fluorescence intensity upon binding to free calcium. A change in fluorescence upon addition of the compound indicates modulation of calcium signaling pathways.[9]

Materials:

-

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

-

Cell line expressing the target of interest (e.g., HEK293 cells expressing a specific ion channel like TRPM8) or for general screening.[8][10]

-

Calcium flux assay kit (e.g., Fluo-8 No-Wash)

-

Assay buffer (e.g., HHBS)

-

Positive control agonist/antagonist for the specific target

-

96- or 384-well black, clear-bottom plates

-

Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Plate cells in 96- or 384-well plates and grow overnight.

-

Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C.[9]

-

Compound Preparation: Prepare a plate with the test compound at various concentrations in assay buffer.

-

Assay Execution: Place the cell plate and the compound plate into the fluorescence plate reader.

-

Baseline Reading: Record a baseline fluorescence reading for a few seconds.

-

Compound Addition: The instrument will automatically inject the compound into the cell plate.

-

Kinetic Measurement: Immediately after injection, continuously record the fluorescence intensity over time (e.g., for 2-3 minutes).

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. For antagonists, cells are pre-incubated with the compound before adding a known agonist.

Data Presentation:

| Compound | Concentration (µM) | Agonist Response (% of Control) | Antagonist Inhibition (%) |

| N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | 0.1 | Experimental Value | Experimental Value |

| 1 | Experimental Value | Experimental Value | |

| 10 | Experimental Value | Experimental Value |

Experimental Workflow Diagram:

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kosheeka.com [kosheeka.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. content.abcam.com [content.abcam.com]

- 10. jneurosci.org [jneurosci.org]

amide coupling reaction conditions for trimethoxybenzamide synthesis

An Application Guide to Amide Coupling Reactions for the Synthesis of Trimethoxybenzamides

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most important functional group in modern organic and medicinal chemistry. It forms the backbone of peptides and proteins and is a cornerstone structure in a vast number of pharmaceuticals, including top-selling drugs.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow reaction that requires activation of the carboxylic acid.[2][3] This guide provides an in-depth analysis of common and advanced amide coupling strategies, with a specific focus on the synthesis of N-substituted 3,4,5-trimethoxybenzamides, a scaffold of interest in drug development.